molecular formula C11H13IO4 B8136346 Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate

Cat. No.: B8136346
M. Wt: 336.12 g/mol
InChI Key: WQYRNTJELWQZGM-UHFFFAOYSA-N
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Description

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13IO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with iodine and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate typically involves the iodination of 3,4-dimethoxyphenylacetic acid followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting iodinated acid is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy groups and the aromatic ring can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed depend on the specific reactions. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It can be used to study the effects of iodine-substituted compounds on biological systems.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and the iodine atom can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-3,4-dimethoxyphenyl)acetate
  • Methyl 2-(2-chloro-3,4-dimethoxyphenyl)acetate
  • Methyl 2-(2-fluoro-3,4-dimethoxyphenyl)acetate

Uniqueness

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is unique due to the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its halogenated analogs. The iodine atom is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall properties.

Properties

IUPAC Name

methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-14-8-5-4-7(6-9(13)15-2)10(12)11(8)16-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRNTJELWQZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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